molecular formula C9H19NO B073535 N-methyloctanamide CAS No. 1119-57-9

N-methyloctanamide

Cat. No.: B073535
CAS No.: 1119-57-9
M. Wt: 157.25 g/mol
InChI Key: XDXKSZZAKNNKSG-UHFFFAOYSA-N
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Description

N,N-Dimethyloctanamide (CAS 1118-92-9) is a tertiary amide with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . It is characterized by two methyl groups attached to the nitrogen atom of an octanamide backbone. This compound is noted for its stability under recommended storage conditions and is commonly used as a solvent or chemical intermediate in organic synthesis .

Properties

CAS No.

1119-57-9

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-methyloctanamide

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(11)10-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

XDXKSZZAKNNKSG-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC

Canonical SMILES

CCCCCCCC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Aminoethyl)-N-Methyloctanamide Hydrochloride (NANMO)

Structural Features: NANMO is a synthetic derivative of octanamide featuring a methyl group and a 2-aminoethyl group on the nitrogen atom, with a hydrochloride salt form.

Key Differences from N,N-Dimethyloctanamide :

  • Application Scope : NANMO is specialized for enzymatic studies, whereas N,N-Dimethyloctanamide serves as a general-purpose solvent .

N-Hydroxyoctanamide

Structural Features: N-Hydroxyoctanamide (CAS 7377-03-9) replaces one methyl group of N,N-Dimethyloctanamide with a hydroxyl group, yielding the molecular formula C₈H₁₇NO₂ (molecular weight 159.23 g/mol) .

Properties and Uses :

  • Limited data are available, but the hydroxyl group likely increases hydrogen-bonding capacity and reactivity compared to N,N-Dimethyloctanamide.

Mechanistic and Functional Insights

  • Enzymatic Interactions : NANMO’s design bypassed complexities associated with polymyxin B, enabling precise kinetic studies of PA3944. This revealed a unique sequential acetylation mechanism, diverging from typical GNAT enzymes .
  • Safety Profiles : N,N-Dimethyloctanamide’s stability and low reactivity under standard conditions make it preferable for laboratory use, whereas NANMO’s ionic nature may require specialized handling .

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